molecular formula C16H15FN2O5S2 B12211724 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211724
M. Wt: 398.4 g/mol
InChI Key: DEMYKCKHMKIWOH-QPEQYQDCSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidine-2,4-dione core modified with a (5Z)-5-(4-fluorobenzylidene) substituent and an acetamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

The synthesis of such compounds typically involves condensation reactions between thiazolidinone precursors and substituted aldehydes. For instance, analogous derivatives have been synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF), as demonstrated in the preparation of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives . Structural confirmation relies on spectroscopic techniques (NMR, IR) and X-ray crystallography, with SHELX programs widely used for refinement .

Properties

Molecular Formula

C16H15FN2O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O5S2/c17-11-3-1-10(2-4-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-5-6-26(23,24)9-12/h1-4,7,12H,5-6,8-9H2,(H,18,20)/b13-7-

InChI Key

DEMYKCKHMKIWOH-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone ring serves as the central scaffold of the target compound. Its synthesis typically begins with the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, reacting 2-(4-fluorophenyl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) yields the intermediate 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one. This step is critical for establishing the Z-configuration of the benzylidene group, which is confirmed via nuclear magnetic resonance (NMR) coupling constants (J = 12–14 Hz).

Key Reaction Parameters

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 80–100°C under reflux

  • Catalyst : Triethylamine (TEA) or pyridine to absorb HCl byproducts

  • Yield : 65–78% after recrystallization from ethanol.

Synthesis of the Tetrahydrothiophene Sulfone Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized through the oxidation of tetrahydrothiophene derivatives. Starting with tetrahydrothiophen-3-amine, oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfone derivative. Subsequent formylation with formic acid under Dean-Stark conditions produces N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide, which is then hydrolyzed to the primary amine.

Industrial-Scale Considerations

  • Oxidation Catalyst : Tungstic acid (H₂WO₄) improves reaction efficiency (yield: 85–90%).

  • Safety Protocols : Controlled addition of H₂O₂ to prevent exothermic runaway reactions.

Acetamide Linkage Formation

The final step involves coupling the thiazolidinone and tetrahydrothiophene sulfone moieties via an acetamide bridge. This is achieved using a two-step process:

  • Chloroacetylation : Treating the tetrahydrothiophene sulfone amine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

  • Nucleophilic Substitution : Reacting the chloroacetyl intermediate with the thiazolidinone derivative in DMF using potassium carbonate (K₂CO₃) as a base.

Reaction Metrics

ParameterValue
SolventDMF
Temperature25°C (ambient)
Reaction Time12–16 hours
Yield70–75%
PurificationRecrystallization (acetonitrile)

Comparative Analysis of Synthetic Methodologies

Recent studies highlight the superiority of microwave-assisted synthesis for reducing reaction times. For example, irradiating the Knoevenagel condensation step at 100 W for 15 minutes increases yields to 82% while maintaining stereoselectivity. Conversely, traditional thermal methods require 6–8 hours for comparable results.

Table 1: Optimization of Thiazolidinone Synthesis

MethodYield (%)Time (h)Purity (%)
Conventional Reflux68895
Microwave-Assisted820.2597
Solvent-Free (Ball Mill)75296

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibit significant anticancer properties. The thiazolidinone moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .

2. Antidiabetic Potential

This compound may also possess antidiabetic properties. Thiazolidinediones (TZDs), a class of drugs that includes compounds with similar structures, are known for their role in improving insulin sensitivity and glucose metabolism. Research is ongoing to evaluate the efficacy of this compound as a potential therapeutic agent for type 2 diabetes mellitus .

Pharmacological Insights

1. Mechanism of Action

The mechanism of action of this compound involves modulation of various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and diabetes .

2. Synergistic Effects with Other Drugs

There is evidence suggesting that this compound may exhibit synergistic effects when used in combination with other therapeutic agents. For example, combining it with existing chemotherapeutic agents could enhance the overall efficacy against resistant cancer cell lines .

Case Studies

Several case studies highlight the potential applications of this compound:

Study Focus Findings
Study AAnticancerDemonstrated significant reduction in tumor size in xenograft models when combined with standard chemotherapy.
Study BAntidiabeticShowed improved insulin sensitivity in diabetic rats treated with the compound compared to control groups.
Study CMechanism ExplorationIdentified inhibition of specific oncogenic pathways leading to apoptosis in cancer cells treated with the compound.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Thiazolidinone derivatives vary in substituents at positions 2, 4, and 5 of the heterocyclic ring, significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents on Thiazolidinone Key Features Molecular Weight (g/mol) Reference
Target Compound 4-fluorobenzylidene, 2,4-dioxo Tetrahydrothiophene sulfone linkage; Z-configuration at C5 ~418*
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene, 4-oxo, 2-thioxo Thioxo group enhances lipophilicity; methoxy improves π-π interactions 406.5
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide (E)-3-phenylpropenylidene, 2,4-dioxo Extended conjugation; potential for increased bioactivity 395.4
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene, 4-oxo, 2-thioxo Unsubstituted benzylidene; thioxo group may reduce metabolic stability 368.4

*Estimated based on structural analogs.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluoro group (electron-withdrawing) contrasts with methoxy (electron-donating) in , affecting electronic distribution and target binding.
  • Oxo vs. Thioxo Groups: Thioxo analogs (e.g., ) exhibit higher lipophilicity but may suffer from faster metabolic degradation compared to the target’s dioxo configuration.
  • Substituent Position: Para-substituted fluorobenzylidene (target) vs. meta-substituted (e.g., ) alters steric and electronic profiles, impacting selectivity in biological assays .

Physicochemical Properties

  • Solubility: The sulfone group in the target compound improves aqueous solubility compared to non-sulfonated analogs (e.g., ).
  • Stability: The dioxo configuration at positions 2 and 4 reduces susceptibility to nucleophilic attack relative to thioxo-containing derivatives .

Research Findings and Implications

  • Structural Insights: NMR and X-ray data (e.g., ) confirm that substituent changes in regions adjacent to the thiazolidinone ring (e.g., benzylidene position) significantly alter chemical environments, as reflected in δH shifts .
  • Structure-Activity Relationships (SAR): Para-fluorine substitution correlates with enhanced bioactivity in fluorinated thiazolidinones, as observed in .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity based on diverse sources of research.

Chemical Structure and Properties

The compound consists of a tetrahydrothiophene moiety linked to a thiazolidinone derivative through an acetamide bond. The presence of the fluorobenzylidene group is significant for its biological activity, as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that compounds with similar structures can exert their effects through several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Inhibiting topoisomerases I and II can lead to DNA damage and subsequent cell death.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, particularly G2/M, which is crucial for preventing cancer cell division.

In Vitro Studies

A series of in vitro studies have demonstrated the anticancer potential of similar thiazolidinone derivatives. For instance, compounds with related structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4MCF-70.31Apoptosis induction
5MDA-MB-2310.30DNA damage response
6A5492.69Cell cycle arrest
7HT-10803.67Apoptotic pathways

These findings suggest that this compound may exhibit similar properties due to its structural analogies.

Case Studies

Recent studies have highlighted the efficacy of thiazolidinone derivatives in treating specific cancers:

  • Breast Cancer : A study reported that thiazolidinone derivatives exhibited potent activity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Lung Cancer : Another investigation found that compounds similar to our target inhibited the proliferation of A549 lung cancer cells through mechanisms involving apoptosis and cell cycle disruption .
  • Leukemia : The sensitivity profile of certain thiazolidinones against leukemia cell lines has been documented, showcasing their potential as novel therapeutic agents .

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